1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine
Description
Properties
IUPAC Name |
[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-14-18-9-12-20(14)13-15-7-10-19(11-8-15)17(21)16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYILKLHCELAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Final Coupling: The final step involves coupling the benzoyl group with the piperidine ring and the imidazole moiety through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Benzyl-substituted piperidine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer properties. The imidazole ring is known for its role in inhibiting various enzymes involved in cancer progression. For instance, compounds structurally related to 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The imidazole derivatives have also been investigated for their antimicrobial activities. Research suggests that the presence of the imidazole ring enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antibacterial agents .
Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory properties. They act as inhibitors of lipoxygenase enzymes, which are crucial in the inflammatory response. This mechanism could lead to potential therapeutic applications in treating chronic inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of imidazole-containing compounds is essential for optimizing their pharmacological profiles. Modifications to the benzoyl and piperidine portions can significantly affect their bioavailability and efficacy. For example, altering substituents on the imidazole ring has been shown to enhance metabolic stability and reduce toxicity .
Supramolecular Chemistry
The unique structural features of this compound allow it to participate in supramolecular interactions. Its ability to form hydrogen bonds can be exploited in creating new materials with specific functionalities, such as drug delivery systems or sensors .
Preclinical Studies
In preclinical trials, compounds related to this compound have demonstrated promising results in various assays. For instance, modifications aimed at increasing lipophilicity have led to improved oral bioavailability and reduced side effects in animal models .
Clinical Trials
While specific clinical trial data on this exact compound may be limited, related compounds have progressed into clinical phases for conditions such as cancer and inflammatory diseases. These trials assess not only efficacy but also safety profiles, which are critical for future therapeutic applications .
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine, differing primarily in substituents and functional groups, which influence their physicochemical and biological properties:
1-[(2-Butyl-4-Chloro-1H-Imidazol-5-yl)Methyl]-4-(3-Pyridinyl)-4-Piperidinol
- Structure : Piperidine ring substituted with a 3-pyridinyl group and a 2-butyl-5-chloroimidazole moiety.
- The pyridinyl group may engage in hydrogen bonding or π-π interactions.
- Molecular Weight : ~375.89 g/mol (calculated from formula C₁₉H₂₄ClN₃O).
- Research Context : Similar imidazole-piperidine hybrids are explored for kinase inhibition, though specific data for this compound are lacking .
1-(4-(1H-Benzo[d]Imidazol-2-yl)Pyridin-2-yl)Piperidin-4-Amine
- Structure : Piperidine linked to a pyridine-benzoimidazole system.
- The primary amine at position 4 may facilitate salt formation or covalent binding.
- Molecular Weight : ~320.38 g/mol (C₁₈H₂₀N₆).
- Applications : Benzoimidazole derivatives are widely studied in cancer therapy and antimicrobial agents .
4-(1H-Imidazol-1-yl)Piperidine Hydrochloride
- Structure : Simplest analog with imidazole directly attached to piperidine.
- The hydrochloride salt improves aqueous solubility.
- Molecular Weight : ~193.68 g/mol (C₈H₁₃N₃·HCl).
- Synthesis : Prepared via nucleophilic substitution reactions, a common strategy for imidazole-piperidine hybrids .
1-Benzyl-4-[2-(1H-Imidazol-4-yl)Ethyl]Piperidine
- Structure : Piperidine with a benzyl group and an imidazole-ethyl chain.
- Key Features : The ethyl linker increases flexibility, which may modulate receptor selectivity. The benzyl group contributes to hydrophobic interactions.
- Molecular Weight : ~269.38 g/mol (C₁₇H₂₃N₃).
- Research Relevance : Similar compounds are investigated for neurological targets due to imidazole’s role in modulating neurotransmitter receptors .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₇H₂₁N₃O | ~283.37 | Benzoyl, 2-methylimidazole | Kinase inhibition, Antimicrobial |
| 1-[(2-Butyl-4-chloro-1H-imidazol-5-yl)methyl]-4-(3-pyridinyl)-4-piperidinol | C₁₉H₂₄ClN₃O | ~375.89 | 3-Pyridinyl, 2-butyl-5-chloroimidazole | Kinase inhibition |
| 1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine | C₁₈H₂₀N₆ | ~320.38 | Benzoimidazole, primary amine | Anticancer, Antimicrobial |
| 4-(1H-Imidazol-1-yl)piperidine hydrochloride | C₈H₁₃N₃·HCl | ~193.68 | Imidazole, hydrochloride salt | Neurological agents |
| 1-Benzyl-4-[2-(1H-imidazol-4-yl)ethyl]piperidine | C₁₇H₂₃N₃ | ~269.38 | Benzyl, imidazole-ethyl chain | Receptor modulation |
Biological Activity
The compound 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is a derivative of piperidine and imidazole, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a piperidine ring substituted with a benzoyl and a 2-methyl-1H-imidazole group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
These results indicate that compounds related to this compound may also possess similar antimicrobial properties, potentially inhibiting the growth of pathogens through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Antiviral Activity
Imidazole derivatives have been explored for their antiviral potential. For example, certain compounds have demonstrated activity against viruses like HSV-1 and VSV. The mechanisms typically involve inhibition of viral replication or interference with viral entry into host cells. The following table summarizes some findings:
| Compound | Virus | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | HSV-1 | 5.0 | Inhibition of viral replication |
| B | VSV | 3.5 | Blockade of viral entry |
While specific data on this compound is limited, its structural similarities to these active compounds suggest it may exhibit comparable antiviral properties .
Other Pharmacological Effects
Beyond antimicrobial and antiviral activities, compounds in this class have been investigated for various pharmacological effects, including:
Sedative and Anxiolytic Properties : Similar compounds have been reported to possess sedative effects, making them candidates for further research in anxiety and sleep disorders. The imidazole ring is often associated with central nervous system activity due to its ability to interact with neurotransmitter systems .
Anticonvulsant Activity : Some derivatives show promise as anticonvulsants, potentially providing therapeutic options for epilepsy and seizure disorders. The mechanism often involves modulation of GABAergic transmission .
Case Studies
A notable case study involved the evaluation of a related compound in preclinical models where it was found to significantly reduce seizure frequency in animal models of epilepsy. This suggests that structural modifications leading to increased bioavailability could enhance the therapeutic profile of imidazole derivatives .
Q & A
Q. What are the recommended synthetic routes for 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine, and how can steric hindrance during benzoylation be mitigated?
The synthesis typically involves multi-step functionalization of the piperidine core. For example, a Mannich base reaction or nucleophilic substitution can introduce the 2-methylimidazole moiety at the 4-position of piperidine . Benzoylation at the 1-position may face steric challenges due to the adjacent substituents. To mitigate this, use of bulky base catalysts (e.g., DBU) or low-temperature conditions (−20°C in THF) can improve reaction efficiency . Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) ensures product isolation .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR : H and C NMR are critical for confirming substitution patterns. Key signals include the benzoyl carbonyl (δ ~167 ppm in C NMR) and imidazole protons (δ 6.8–7.2 ppm in H NMR) .
- IR : Stretching vibrations for carbonyl (C=O, ~1650 cm) and imidazole C-N (~1600 cm) confirm functional groups .
- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify molecular weight .
Q. What in vitro biological assays are suitable for preliminary evaluation of its therapeutic potential?
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Piperidine derivatives often target kinases or DNA replication .
- Cholinesterase Inhibition : For neurodegenerative disease research, Ellman’s method evaluates acetylcholinesterase (AChE) inhibition, with donepezil as a positive control .
- Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) can test antimicrobial potential .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets?
- Docking : Use software like AutoDock Vina to model binding to kinase domains (e.g., ALK or ROS1) or cholinesterase active sites. Focus on hydrogen bonding with imidazole N-atoms and hydrophobic interactions with the benzoyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate interactions .
Q. How do structural modifications (e.g., substituent position) influence bioactivity?
- Imidazole Substitution : Replacing 2-methyl with bulkier groups (e.g., 4-fluorophenyl) may enhance kinase inhibition but reduce solubility .
- Piperidine Conformation : Chair vs. boat conformations affect binding to enzymes. X-ray crystallography (e.g., CCDC 1038591) reveals preferred geometries .
- Benzoyl Replacement : Switching to sulfonamide groups can alter pharmacokinetics (e.g., BBB permeability) .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
Q. What strategies improve the compound’s stability under physiological conditions?
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Piperidine derivatives often degrade via hydrolysis at acidic pH; adding enteric coatings can mitigate this .
- Light Sensitivity : Store lyophilized samples in amber vials at −80°C. UV-VIS spectroscopy tracks photodegradation (λ_max shifts) .
Q. How can researchers optimize formulation for in vivo studies while avoiding in vivo toxicity?
- Solubility Enhancement : Use β-cyclodextrin inclusion complexes or nanoemulsions (particle size <200 nm via DLS) .
- Toxicity Screening : Prioritize zebrafish embryo assays (LC50) and hepatic microsome stability tests before rodent trials .
Methodological Guidance
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure consistency .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) .
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing to ensure reproducibility and regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
